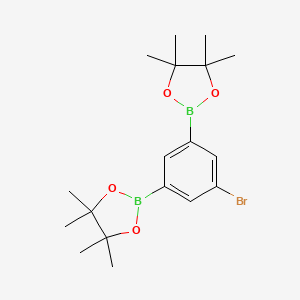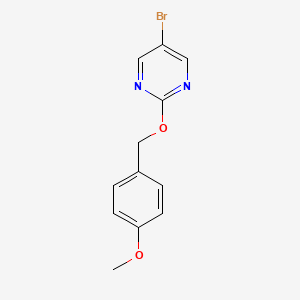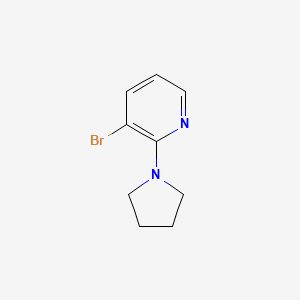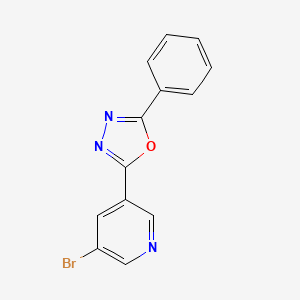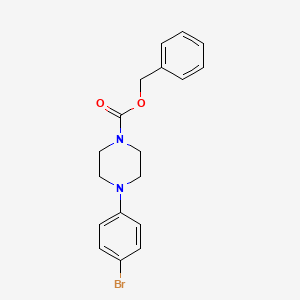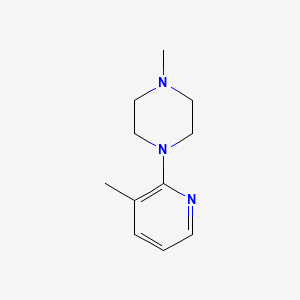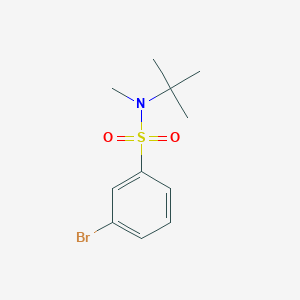![molecular formula C10H19N3O3 B1522808 tert-Butyl-N-[1-(N-Hydroxycarbamimidoyl)cyclobutyl]carbamate CAS No. 1251924-20-5](/img/structure/B1522808.png)
tert-Butyl-N-[1-(N-Hydroxycarbamimidoyl)cyclobutyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“tert-butyl N-[1-(N-hydroxycarbamimidoyl)cyclobutyl]carbamate” is a chemical compound with the CAS Number: 1251924-20-5 . It has a molecular weight of 229.28 . The IUPAC name for this compound is tert-butyl 1-[(hydroxyamino)(imino)methyl]cyclobutylcarbamate . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H19N3O3/c1-9(2,3)16-8(14)12-10(5-4-6-10)7(11)13-15/h15H,4-6H2,1-3H3,(H2,11,13)(H,12,14) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 229.28 . It is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current data.Wissenschaftliche Forschungsanwendungen
Palladium-katalysierte Synthese
tert-Butylcarbamate wird in der palladium-katalysierten Synthese von N-Boc-geschützten Anilinen verwendet. Dieser Prozess ist wichtig für den Schutz von Aminogruppen während der chemischen Synthese, da er weitere Reaktionen ermöglicht, ohne diese Gruppen zu beeinflussen .
Synthese von tetrasubstituierten Pyrrolen
Es wird auch bei der Synthese von tetrasubstituierten Pyrrolen verwendet, die an der C-3-Position mit Ester- oder Ketongruppen funktionalisiert sind. Pyrrole sind in der medizinischen Chemie von Bedeutung, da sie in verschiedenen biologisch aktiven Verbindungen vorkommen .
Erzeugung von t-Boc–N=O
Eine weitere Anwendung beinhaltet die Erzeugung von t-Boc–N=O zur Verwendung als Diels-Alder-Dienophil. Die Diels-Alder-Reaktion ist ein Eckpfeiler in der organischen Chemie, der zur Synthese von sechsgliedrigen Ringen mit guter Stereokontrolle verwendet wird .
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[1-(N-hydroxycarbamimidoyl)cyclobutyl]carbamate involves the reaction of tert-butyl N-cyclobutylcarbamate with hydroxylamine-O-sulfonic acid followed by the addition of N,N'-dicyclohexylcarbodiimide and N-hydroxysuccinimide to form the N-hydroxycarbamimidoyl intermediate. This intermediate is then reacted with tert-butyl N-cyclobutylcarbamate in the presence of triethylamine to form the final product.", "Starting Materials": [ "tert-butyl N-cyclobutylcarbamate", "hydroxylamine-O-sulfonic acid", "N,N'-dicyclohexylcarbodiimide", "N-hydroxysuccinimide", "triethylamine" ], "Reaction": [ "Step 1: Dissolve tert-butyl N-cyclobutylcarbamate in dichloromethane and add hydroxylamine-O-sulfonic acid. Stir the mixture at room temperature for 2 hours.", "Step 2: Add N,N'-dicyclohexylcarbodiimide and N-hydroxysuccinimide to the reaction mixture and stir for 1 hour.", "Step 3: Add tert-butyl N-cyclobutylcarbamate and triethylamine to the reaction mixture and stir for 24 hours at room temperature.", "Step 4: Purify the product by column chromatography using a mixture of dichloromethane and methanol as the eluent." ] } | |
CAS-Nummer |
1251924-20-5 |
Molekularformel |
C10H19N3O3 |
Molekulargewicht |
229.28 g/mol |
IUPAC-Name |
tert-butyl N-[1-[(E)-N'-hydroxycarbamimidoyl]cyclobutyl]carbamate |
InChI |
InChI=1S/C10H19N3O3/c1-9(2,3)16-8(14)12-10(5-4-6-10)7(11)13-15/h15H,4-6H2,1-3H3,(H2,11,13)(H,12,14) |
InChI-Schlüssel |
NJCTYVNAPFQCMS-UHFFFAOYSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)NC1(CCC1)/C(=N\O)/N |
SMILES |
CC(C)(C)OC(=O)NC1(CCC1)C(=NO)N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1(CCC1)C(=NO)N |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







